molecular formula C21H19N3O3 B5078246 2-[(2-phenoxyacetyl)amino]-N-(pyridin-3-ylmethyl)benzamide

2-[(2-phenoxyacetyl)amino]-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B5078246
M. Wt: 361.4 g/mol
InChI Key: SIERWUCQGHKZST-UHFFFAOYSA-N
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Description

2-[(2-phenoxyacetyl)amino]-N-(pyridin-3-ylmethyl)benzamide is an organic compound that features a benzamide core with phenoxyacetyl and pyridinylmethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-phenoxyacetyl)amino]-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:

    Formation of Phenoxyacetyl Chloride: Phenoxyacetic acid is reacted with thionyl chloride to form phenoxyacetyl chloride.

    Acylation Reaction: The phenoxyacetyl chloride is then reacted with 2-aminobenzamide to form 2-[(2-phenoxyacetyl)amino]benzamide.

    N-Alkylation: Finally, the 2-[(2-phenoxyacetyl)amino]benzamide is alkylated with pyridin-3-ylmethyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(2-phenoxyacetyl)amino]-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The phenoxyacetyl group can be oxidized to form phenoxyacetic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxyacetyl group would yield phenoxyacetic acid derivatives, while reduction of a nitro group would yield an amine.

Scientific Research Applications

2-[(2-phenoxyacetyl)amino]-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(2-phenoxyacetyl)amino]-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-phenoxyacetyl)amino]benzoic acid
  • N-(pyridin-3-ylmethyl)benzamide
  • Phenoxyacetic acid derivatives

Uniqueness

2-[(2-phenoxyacetyl)amino]-N-(pyridin-3-ylmethyl)benzamide is unique due to the combination of its phenoxyacetyl and pyridinylmethyl substituents, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[(2-phenoxyacetyl)amino]-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c25-20(15-27-17-8-2-1-3-9-17)24-19-11-5-4-10-18(19)21(26)23-14-16-7-6-12-22-13-16/h1-13H,14-15H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIERWUCQGHKZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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